molecular formula C7H14O2 B1340068 1-Methylcyclohexane-1,4-diol CAS No. 89794-52-5

1-Methylcyclohexane-1,4-diol

Cat. No.: B1340068
CAS No.: 89794-52-5
M. Wt: 130.18 g/mol
InChI Key: YXZQSMBYXJWRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diol can be synthesized through the hydroxylation of 1-methylcyclohexene. This process typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in an aqueous solution. The reaction conditions often include a solvent like pyridine for osmium tetroxide or a basic medium for potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohexane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form 1-methylcyclohexanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of 1-methylcyclohexanone or 1-methylcyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of 1-methylcyclohexanol.

    Substitution: Formation of 1-methylcyclohexane-1,4-dichloride.

Scientific Research Applications

1-Methylcyclohexane-1,4-diol has diverse applications in scientific research:

Comparison with Similar Compounds

    1-Methylcyclohexane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

    1,4-Cyclohexanediol: Lacks the methyl group, affecting its reactivity and properties.

    1-Methylcyclohexanol: Contains only one hydroxyl group, leading to different chemical behavior.

Uniqueness: 1-Methylcyclohexane-1,4-diol is unique due to the presence of two hydroxyl groups at specific positions on the cyclohexane ring, combined with a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-methylcyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZQSMBYXJWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347218
Record name cis-1-Methyl-1,4-cyclohexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-52-5, 124899-25-8, 124899-26-9
Record name 1-Methyl-1,4-cyclohexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-Methyl-1,4-cyclohexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-hydroxy-4-methylcyclohexanone (1 equiv) in methanol (0.5 M) was added sodium borohydride (2 equiv).The resulting mixture was stirred at room temperature overnight. After the reaction was complete, the resulting mixture was quenched with water and extracted with ethyl acetate. The organic layers were combined, washed with brine (20 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel flash column chromatography (0-10% DCM in methanol) to afford the title compound as a white solid (87% yield, cis/trans mixture). 1H NMR (300 MHz, DMSO-d6) δ ppm 4.34-4.32 (d, J=4.5 Hz, 1H), 4.29-4.27 (d, J=3.6 Hz, 0.45H), 4.12-4.06 (m, 0.47H), 4.00 (s, 0.39H), 3.97 (s, 1H), 3.82 (s, 0.48H), 3.55-3.50 (m, 0.47H), 3.20-3.17 (d, J=7.5 Hz, 1H), 1.76-1.62 (m, 1H), 1.60-1.40 (m, 8H), 1.35-1.20 (m, 4H), 1.07 (s, 1.5H), 1.05 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclohexane-1,4-diol
Reactant of Route 2
Reactant of Route 2
1-Methylcyclohexane-1,4-diol
Reactant of Route 3
Reactant of Route 3
1-Methylcyclohexane-1,4-diol
Reactant of Route 4
Reactant of Route 4
1-Methylcyclohexane-1,4-diol
Reactant of Route 5
Reactant of Route 5
1-Methylcyclohexane-1,4-diol
Reactant of Route 6
Reactant of Route 6
1-Methylcyclohexane-1,4-diol
Customer
Q & A

Q1: What is the significance of 1-Methylcyclohexane-1,4-diol in natural product chemistry?

A: this compound, particularly its cis and trans isomers, has been identified in the marine red alga Laurencia composita. [] While this marks the first isolation from a natural source, the compound had been previously synthesized. This discovery suggests potential ecological roles and warrants further investigation into its biological activity.

Q2: Can you elaborate on the occurrence of this compound isomers in Vitis vinifera grape cv. Sauvignon Blanc?

A: While this compound itself wasn't directly identified, research on Vitis vinifera grape cv. Sauvignon Blanc revealed the presence of t-4-(1-methylethyl)-r-1-methylcyclohexane-1,4-diol (trans-p-menthane-1,4-diol) in the acid hydrolysates of the bound volatile fraction. [] This suggests its presence as a bound component, potentially linked to glycosides. Further research can explore its contribution to the aroma profile of Sauvignon Blanc wines.

Q3: Are there established synthetic routes for obtaining this compound?

A: Yes, stereoselective syntheses have been developed for both cis and trans isomers of this compound. [] These methods enable further derivatization, as demonstrated by the successful synthesis of their corresponding 4-hemisuccinate esters. Access to these compounds is crucial for exploring their potential applications and biological properties.

Q4: What analytical techniques are typically employed to characterize this compound?

A: Although specific techniques used in the referenced studies weren't elaborated, characterization of this compound likely involves a combination of spectroscopic methods. These might include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy for functional group analysis. [] Specific details on the analytical methodologies would require further investigation within the cited research articles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.